molecular formula C14H13ClN2O2 B1317899 N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide CAS No. 953901-86-5

N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide

Cat. No.: B1317899
CAS No.: 953901-86-5
M. Wt: 276.72 g/mol
InChI Key: MGLSUBBGZWATKT-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide is an organic compound that features both amine and ether functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and material science. The presence of the amine group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide typically involves the reaction of 3-nitroaniline with 2-chlorophenoxyacetic acid. The process can be summarized in the following steps:

    Nitration: 3-nitroaniline is first reduced to 3-aminophenyl.

    Esterification: 2-chlorophenoxyacetic acid is esterified to form an ester intermediate.

    Amidation: The ester intermediate reacts with 3-aminophenyl to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions such as:

    Catalysts: Use of acid or base catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The amine group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Compounds with substituted phenoxy groups.

Scientific Research Applications

N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of polymers or as a precursor in material science.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amine and ether groups allows for interactions with various biological molecules, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

    N-(3-Aminophenyl)-2-(2-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-(3-Aminophenyl)-2-(2-fluorophenoxy)acetamide: Similar structure but with a fluorine atom instead of chlorine.

    N-(3-Aminophenyl)-2-(2-iodophenoxy)acetamide: Similar structure but with an iodine atom instead of chlorine.

Uniqueness: N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(2-chlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-12-6-1-2-7-13(12)19-9-14(18)17-11-5-3-4-10(16)8-11/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLSUBBGZWATKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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